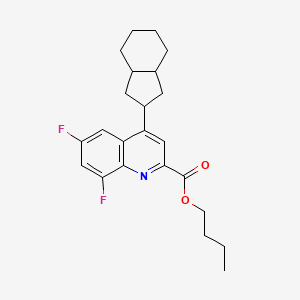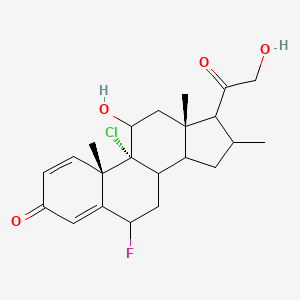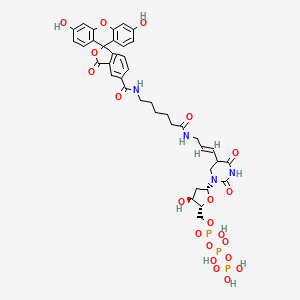
Fluorescein-dUTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein-12-dUTP is a fluorescent nucleotide analog used extensively in molecular biology for labeling DNA. This compound is particularly valuable in applications such as polymerase chain reaction (PCR), nick translation, and random primed labeling. The incorporation of Fluorescein-12-dUTP into DNA allows for the visualization and tracking of nucleic acids in various experimental setups due to its fluorescent properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein-12-dUTP is synthesized through a series of chemical reactions that involve the modification of deoxyuridine triphosphate (dUTP). The process typically includes the attachment of a fluorescein moiety to the dUTP molecule. This is achieved by reacting dUTP with fluorescein isothiocyanate (FITC) under controlled conditions. The reaction is carried out in an aqueous solution, often buffered to maintain a stable pH, and requires the presence of coupling agents to facilitate the attachment .
Industrial Production Methods
In an industrial setting, the production of Fluorescein-12-dUTP involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to verify the purity of the final product. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Fluorescein-12-dUTP primarily undergoes substitution reactions where it replaces the natural nucleotide, deoxythymidine triphosphate (dTTP), in DNA synthesis reactions. This substitution allows for the incorporation of the fluorescent label into the DNA strand .
Common Reagents and Conditions
The common reagents used in reactions involving Fluorescein-12-dUTP include DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. The reactions are typically carried out in buffered solutions with optimal pH and temperature conditions to ensure efficient incorporation of the labeled nucleotide .
Major Products Formed
The major products formed from reactions involving Fluorescein-12-dUTP are fluorescently labeled DNA strands. These labeled strands can be used in various downstream applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR .
Scientific Research Applications
Fluorescein-12-dUTP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying DNA interactions and dynamics.
Biology: Employed in labeling DNA for visualization in fluorescence microscopy and flow cytometry.
Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.
Industry: Applied in the development of biosensors and diagnostic kits for detecting genetic material .
Mechanism of Action
Fluorescein-12-dUTP exerts its effects by being incorporated into DNA during synthesis. The fluorescein moiety attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled DNA. The molecular targets of Fluorescein-12-dUTP are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .
Comparison with Similar Compounds
Fluorescein-12-dUTP is unique in its high efficiency and specificity for labeling DNA. Similar compounds include:
Fluorescein-12-UTP: Used for labeling RNA.
Tetramethyl-Rhodamine-5-dUTP: Another fluorescent nucleotide used for DNA labeling but with different spectral properties.
Biotin-16-dUTP: Used for non-fluorescent labeling of DNA, detected through biotin-streptavidin interactions
Fluorescein-12-dUTP stands out due to its optimal excitation and emission wavelengths, making it highly suitable for a variety of fluorescence-based applications.
Properties
Molecular Formula |
C39H43N4O21P3 |
|---|---|
Molecular Weight |
996.7 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[5-[(E)-3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)/b5-4+/t22?,29-,32+,34+/m0/s1 |
InChI Key |
QTGRZULTMFHDJZ-WTDIWCDNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
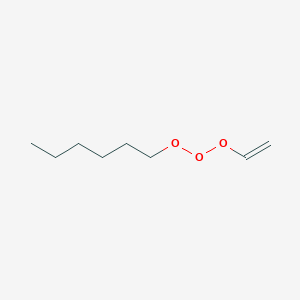
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
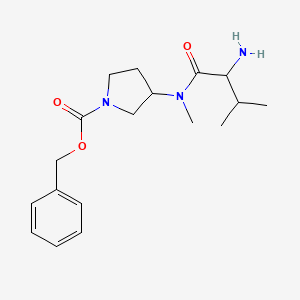
![tert-butyl N-[2-[(1S)-2-amino-1-(1-benzylpiperidin-4-yl)-1-(3-fluorophenyl)ethyl]cyclopentyl]carbamate](/img/structure/B14796761.png)
![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)
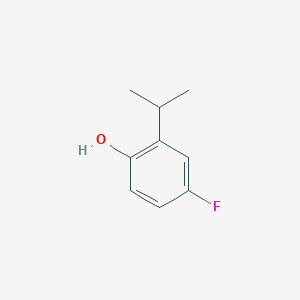
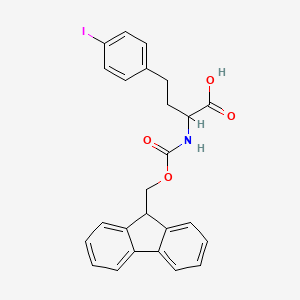

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
